3-Phenoxypyrazine-2-carboxylic acid

TGR5 agonist GPCR drug discovery metabolic disease

3-Phenoxypyrazine-2-carboxylic acid is a heterocyclic building block featuring a pyrazine core substituted with a phenoxy group at the 3-position and a carboxylic acid moiety at the 2-position. With a molecular formula of C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol, this white crystalline powder serves as a versatile intermediate for constructing pharmacologically relevant amides, esters, and heterocyclic derivatives.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 1311278-31-5
Cat. No. B1396658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypyrazine-2-carboxylic acid
CAS1311278-31-5
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O
InChIInChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)
InChIKeySFNVBOIOSGJNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxypyrazine-2-carboxylic Acid (CAS 1311278-31-5): A Key Pyrazine Scaffold for Drug Discovery Research


3-Phenoxypyrazine-2-carboxylic acid is a heterocyclic building block featuring a pyrazine core substituted with a phenoxy group at the 3-position and a carboxylic acid moiety at the 2-position . With a molecular formula of C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol, this white crystalline powder serves as a versatile intermediate for constructing pharmacologically relevant amides, esters, and heterocyclic derivatives . Its structural signature—a 3-phenoxy-2-carboxy pyrazine—has been identified as a privileged scaffold for generating potent TGR5 agonists [1].

Why Substituting 3-Phenoxypyrazine-2-carboxylic Acid with Positional Isomers or Alternative Heterocyclic Acids Poses Procurement Risk


The systematic structure–activity relationship study by Zhao et al. demonstrated that subtle changes to the pyrazine core result in dramatic shifts in biological activity: replacing the pyrazine core with tetrahydroisoquinoline, indoline, or thienopyrrole eliminated TGR5 agonism entirely (EC₅₀ >30,000 nM), while shifting the phenoxy substituent to the 5-position produced compounds with no detectable activity against hTGR5 [1]. Consequently, the regiospecific 3-phenoxy-2-carboxy combination is not interchangeable with 5-phenoxypyrazine-2-carboxylic acid or simple pyrazine-2-carboxylic acid analogs, and substitution with off-the-shelf alternatives risks complete loss of downstream pharmacological activity .

Quantitative Head-to-Head Evidence: 3-Phenoxypyrazine-2-carboxylic Acid Derivatives vs. Reference Drug INT-777


Carboxamide Derivatives of 3-Phenoxypyrazine-2-carboxylic Acid Achieve >500-Fold Sub-Nanomolar hTGR5 Agonist Potency vs. INT-777

The 3-phenoxypyrazine-2-carboxylic acid scaffold, when elaborated as carboxamide derivatives 18g (2-Cl) and 18k (2,5-di-Cl), exhibited hTGR5 EC₅₀ values of 1.44 nM and 0.58 nM, respectively, in a recombinant HEK293T cAMP HTRF assay. These values represent a 542-fold and 1,346-fold improvement over the reference drug INT-777, which showed an EC₅₀ of 781 nM in the same assay [1].

TGR5 agonist GPCR drug discovery metabolic disease

In Vivo Oral Glucose Tolerance: 3-Phenoxypyrazine-2-carboxylic Acid-Derived Compound 18k Significantly Reduces Blood Glucose AUC vs. Vehicle Control

In an oral glucose tolerance test (OGTT) in C57 BL/6 mice, oral administration of compound 18k at 50 mg/kg resulted in a 9.7% reduction in blood glucose area under the curve (AUC₀–₁₂₀ min) compared to the vehicle control group, demonstrating that the 3-phenoxypyrazine-2-carboxylic acid-derived scaffold translates into in vivo glucose-lowering efficacy [1].

type 2 diabetes glucose homeostasis in vivo efficacy

Plasma Stability of 3-Phenoxypyrazine-2-carboxylic Acid-Based Compound 18k Surpasses 120-Minute Half-Life in Human Plasma

Compound 18k, derived from 3-phenoxypyrazine-2-carboxylic acid, demonstrated excellent metabolic stability in human plasma with a half-life exceeding 120 minutes after co-incubation, a critical pharmacokinetic parameter that compares favorably to many early-stage TGR5 agonist candidates [1].

ADME plasma stability drug metabolism

Synthetic Versatility: 3-Phenoxypyrazine-2-carboxylic Acid Enables Modular Amide Coupling via HATU-Mediated Conjugation to Diverse Amines

The carboxylic acid functionality at the 2-position of the 3-phenoxypyrazine core permits direct HATU-mediated amide coupling to primary and secondary amines, including substituted anilines, N-methylanilines, 1-phenylpiperazine, and tetrahydroquinoxaline derivatives. This modular reactivity enabled the rapid synthesis of 21 target compounds (18a–u) in a single-step parallel format from the common acid intermediate [1]. By contrast, the corresponding 5-phenoxy regioisomer lacks published coupling efficiency data for analogous library synthesis .

medicinal chemistry parallel synthesis building block

Substitution Pattern Selectivity: 3-Phenoxy-2-carboxy Pyrazine vs. Alternative Heterocycle Cores in TGR5 Agonist Design

A systematic scaffold assessment revealed that replacing the pyrazine core with tetrahydroisoquinoline (18a), indoline (18b), or thienopyrrole (18c) resulted in compounds that were completely inactive at hTGR5 (EC₅₀ >30,000 nM). Even within the pyrazine series, oxazole-substituted derivatives (18d, 18e) were 100- to 1000-fold less potent (EC₅₀ = 442–1500 nM) than the optimal 2,5-di-Cl-phenoxy pyrazine carboxamide (18k, EC₅₀ = 0.58 nM) [1]. This demonstrates that the specific combination of the 3-phenoxypyrazine-2-carboxylic acid scaffold with appropriate substitution is essential for achieving sub-nanomolar TGR5 agonism.

structure-activity relationship scaffold hopping heterocycle comparison

GLP-1 Secretion Stimulation: 3-Phenoxypyrazine-2-carboxylic Acid-Derived Compound 18k Increases GLP-1 Levels in Both Cellular and Animal Models

Compound 18k, derived from the 3-phenoxypyrazine-2-carboxylic acid scaffold, significantly stimulated GLP-1 secretion in NCI-H716 enteroendocrine cells and in C57 BL/6 mice as measured by GLP-1(7–36) ELISA. This dual in vitro and in vivo GLP-1 elevation confirms the scaffold's ability to engage the TGR5-GLP-1 axis, a mechanism not observed with heterocycle replacements that lacked TGR5 agonistic activity [1].

GLP-1 secretion incretin effect metabolic pharmacology

Validated Application Scenarios for 3-Phenoxypyrazine-2-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Synthesis of Sub-Nanomolar TGR5 Agonists via Parallel Amide Library Generation

Based on the demonstrated direct HATU-mediated coupling of 3-phenoxypyrazine-2-carboxylic acid with diverse amines to yield 21 compounds (18a–u) [1], this building block is ideally suited for parallel medicinal chemistry libraries targeting TGR5. The most potent derivatives (18g, 18k) achieve EC₅₀ values of 0.58–1.44 nM on hTGR5, a >500-fold improvement over reference drug INT-777 [1], enabling structure–activity relationship (SAR) expansion with high confidence in scaffold activity.

In Vivo Proof-of-Concept Studies: Oral Glucose-Lowering Efficacy Validation in Mouse Models of Type 2 Diabetes

Compound 18k, derived from 3-phenoxypyrazine-2-carboxylic acid, produced a statistically significant 9.7% reduction in blood glucose AUC₀–₁₂₀ min in C57 BL/6 mice following a 50 mg/kg oral dose [1]. This in vivo pharmacodynamic endpoint supports the use of the acid scaffold in programs that require both in vitro target engagement and in vivo efficacy data before advancing to lead candidate nomination.

Pharmacokinetic Profiling: Lead Compounds with Demonstrated Human Plasma Stability Exceeding 120 Minutes

The carboxamide derivative 18k exhibited a human plasma half-life greater than 120 min [1], a key pharmacokinetic benchmark. Researchers prioritizing compounds with favorable metabolic stability can procure the 3-phenoxypyrazine-2-carboxylic acid scaffold with the assurance that elaborated derivatives have passed this early ADME filter, reducing the risk of late-stage attrition due to rapid plasma clearance.

Target Engagement Studies: TGR5-Mediated GLP-1 Secretion in Enteroendocrine Cell-Based Assays and Animal Models

Compound 18k demonstrated significant GLP-1 secretion in both NCI-H716 cells and C57 BL/6 mice [1], confirming functional activation of the TGR5-incretin axis downstream of target engagement. Procurement of 3-phenoxypyrazine-2-carboxylic acid is particularly relevant for laboratories investigating gut hormone modulation, where demonstration of GLP-1 release provides a direct mechanistic link to therapeutic potential in type 2 diabetes and obesity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenoxypyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.